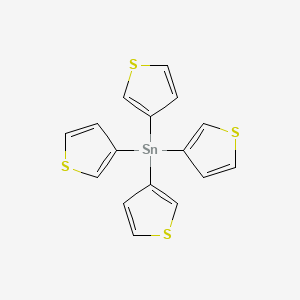
Tetra(thiophen-3-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(thiophen-3-yl)stannane is an organotin compound featuring four thiophene rings attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra(thiophen-3-yl)stannane can be synthesized through Stille-type coupling reactions. This involves the reaction of tetra(4-bromophenyl)methane with tributyl(thien-3-yl)stannane under palladium-catalyzed conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in solvents like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tetra(thiophen-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Substitution: The tin atom can participate in substitution reactions, where the thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or lithium reagents can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones of thiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Tetra(thiophen-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and polymers.
Materials Science: Incorporated into microporous polymer networks (MPNs) for applications in gas capture and separation.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Catalysis: Acts as a catalyst in various organic reactions due to its unique electronic properties.
Mechanism of Action
The mechanism of action of tetra(thiophen-3-yl)stannane involves its ability to participate in electron transfer processes. The thiophene rings provide a conjugated system that can facilitate the movement of electrons, making it useful in electronic applications. The tin atom can also form coordination complexes with other molecules, enhancing its reactivity in catalytic processes .
Comparison with Similar Compounds
Tetra(thiophen-2-yl)stannane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Features a phenyl group between the thiophene and the central atom.
Uniqueness: Tetra(thiophen-3-yl)stannane is unique due to the positioning of the thiophene rings at the 3-position, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and organic electronics where specific electronic characteristics are desired .
Properties
CAS No. |
34305-86-7 |
|---|---|
Molecular Formula |
C16H12S4Sn |
Molecular Weight |
451.2 g/mol |
IUPAC Name |
tetra(thiophen-3-yl)stannane |
InChI |
InChI=1S/4C4H3S.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
InChI Key |
XOTDSUPLKLCGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1[Sn](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















